molecular formula C12H13N3O3 B2564092 2-(Methyl((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)amino)acetic acid CAS No. 1155504-36-1

2-(Methyl((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)amino)acetic acid

Cat. No.: B2564092
CAS No.: 1155504-36-1
M. Wt: 247.254
InChI Key: HHAXZSJCVWZZMP-UHFFFAOYSA-N
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Description

2-(Methyl((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)amino)acetic acid is a complex organic compound belonging to the quinazolinone family. Quinazolinones are fused heterocyclic compounds known for their diverse biological activities and potential pharmaceutical applications

Mechanism of Action

The mechanism of action of quinazolinone derivatives is diverse and depends on their structure. They have been found to exhibit antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . These activities are often attributed to their interaction with various biological targets. For example, some quinazolinone derivatives have shown COX-2 inhibitory activity , while others have been found to inhibit enzymes such as thymidylate synthase, poly-(ADP-ribose) polymerase (PARP), and tyrosine kinase .

Future Directions

Given the wide range of biological activities exhibited by quinazolinone derivatives, there is considerable interest in synthesizing new quinazolinone derivatives with potent antimicrobial and cytotoxic activities . The development of green synthetic procedures, such as the one mentioned above, is also a promising direction for future research . Furthermore, the exploration of the various biological targets of quinazolinone derivatives could lead to the discovery of new therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methyl((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)amino)acetic acid typically involves multiple steps. . This reaction forms the quinazolinone core, which is then further modified to introduce the methyl and aminoacetic acid groups.

Another approach involves the use of green chemistry techniques, such as microwave-induced synthesis and deep eutectic solvents (DES), to enhance the efficiency and yield of the reaction . These methods not only reduce the environmental impact but also improve the overall reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Methyl((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)amino)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives, such as:

Uniqueness

What sets 2-(Methyl((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)amino)acetic acid apart is its specific substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[methyl-[(4-oxo-3H-quinazolin-2-yl)methyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-15(7-11(16)17)6-10-13-9-5-3-2-4-8(9)12(18)14-10/h2-5H,6-7H2,1H3,(H,16,17)(H,13,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHAXZSJCVWZZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC2=CC=CC=C2C(=O)N1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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